molecular formula C3H5BBrN3O2 B13463667 (4-bromo-1-methyl-1H-1,2,3-triazol-5-yl)boronic acid

(4-bromo-1-methyl-1H-1,2,3-triazol-5-yl)boronic acid

Cat. No.: B13463667
M. Wt: 205.81 g/mol
InChI Key: PTIXRDAXZKWIAC-UHFFFAOYSA-N
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Description

(4-bromo-1-methyl-1H-1,2,3-triazol-5-yl)boronic acid is an organic compound that belongs to the class of boronic acids. This compound is characterized by the presence of a boronic acid group attached to a triazole ring, which is further substituted with a bromine atom and a methyl group. The unique structure of this compound makes it an important intermediate in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, also known as the “click” reaction, to form the triazole ring The bromine and methyl groups are introduced through halogenation and alkylation reactions, respectively

Industrial Production Methods

Industrial production of (4-bromo-1-methyl-1H-1,2,3-triazol-5-yl)boronic acid follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the product. The reaction conditions are optimized to minimize by-products and waste, making the process more efficient and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

(4-bromo-1-methyl-1H-1,2,3-triazol-5-yl)boronic acid undergoes various chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: The bromine atom can be reduced to form the corresponding hydrogenated triazole derivative.

    Substitution: The bromine atom can be substituted with other functional groups such as amines, thiols, or alkyl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or sodium perborate are commonly used under mild conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) or nickel are used in the presence of hydrogen gas.

    Substitution: Nucleophiles such as sodium azide, thiols, or amines are used under basic conditions to facilitate the substitution reaction.

Major Products Formed

    Oxidation: Boronic esters or borates.

    Reduction: Hydrogenated triazole derivatives.

    Substitution: Various substituted triazole derivatives depending on the nucleophile used.

Scientific Research Applications

(4-bromo-1-methyl-1H-1,2,3-triazol-5-yl)boronic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Employed in the development of enzyme inhibitors and probes for biological studies.

    Medicine: Investigated for its potential use in drug discovery and development, particularly in the design of boron-containing drugs.

    Industry: Utilized in the production of advanced materials, such as polymers and catalysts, due to its unique reactivity and stability.

Mechanism of Action

The mechanism of action of (4-bromo-1-methyl-1H-1,2,3-triazol-5-yl)boronic acid is primarily based on its ability to form reversible covalent bonds with biological targets. The boronic acid group can interact with hydroxyl groups in enzymes, leading to the inhibition of enzyme activity. This interaction is particularly important in the design of enzyme inhibitors for therapeutic applications. The triazole ring provides additional stability and specificity to the compound, enhancing its binding affinity and selectivity for target molecules.

Comparison with Similar Compounds

Similar Compounds

    (4-bromo-1H-1,2,3-triazol-5-yl)boronic acid: Similar structure but lacks the methyl group.

    (4-chloro-1-methyl-1H-1,2,3-triazol-5-yl)boronic acid: Similar structure but with a chlorine atom instead of bromine.

    (4-bromo-1-methyl-1H-1,2,3-triazol-5-yl)methanol: Similar structure but with a hydroxyl group instead of the boronic acid group.

Uniqueness

(4-bromo-1-methyl-1H-1,2,3-triazol-5-yl)boronic acid is unique due to the presence of both the boronic acid group and the triazole ring, which confer distinct reactivity and stability. The bromine and methyl substitutions further enhance its versatility in chemical reactions and applications, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C3H5BBrN3O2

Molecular Weight

205.81 g/mol

IUPAC Name

(5-bromo-3-methyltriazol-4-yl)boronic acid

InChI

InChI=1S/C3H5BBrN3O2/c1-8-2(4(9)10)3(5)6-7-8/h9-10H,1H3

InChI Key

PTIXRDAXZKWIAC-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(N=NN1C)Br)(O)O

Origin of Product

United States

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